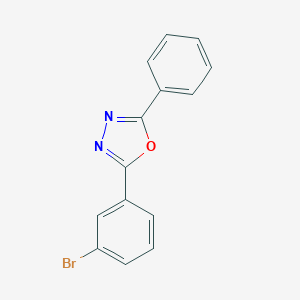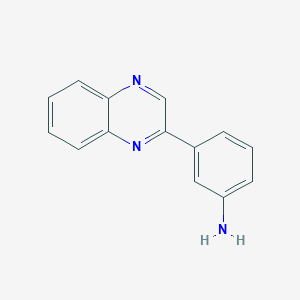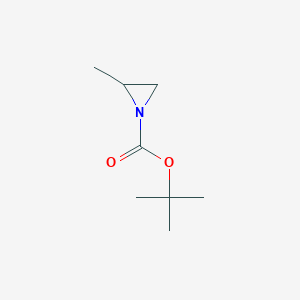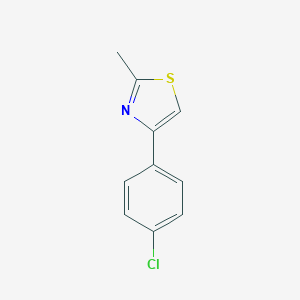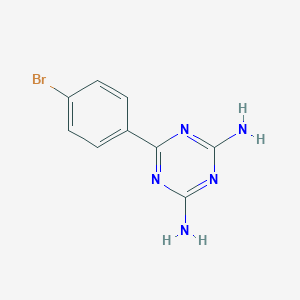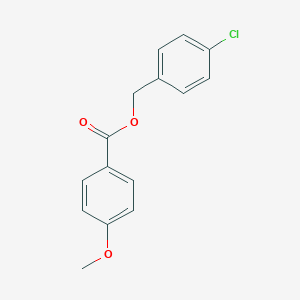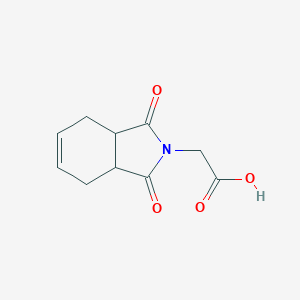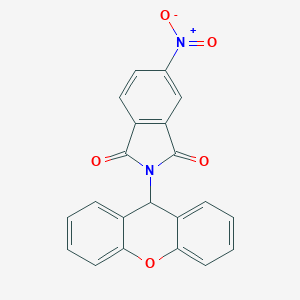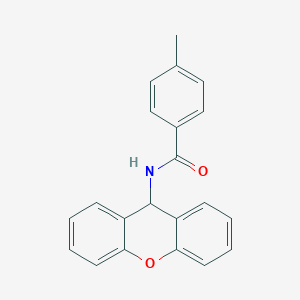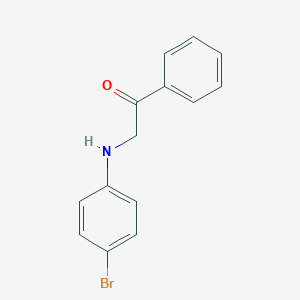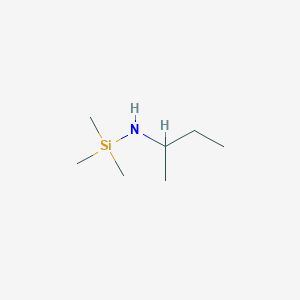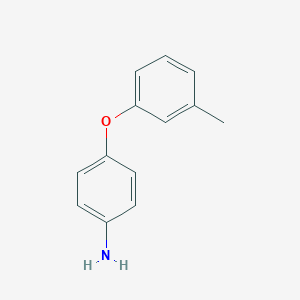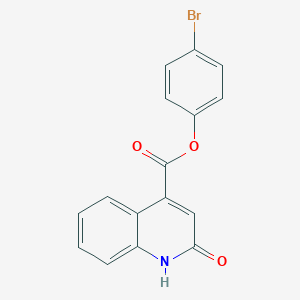![molecular formula C20H12Cl2N2OS B186279 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide CAS No. 5841-57-6](/img/structure/B186279.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a benzamide derivative that has been synthesized through a multi-step process, and its biological activity has been extensively studied in various experimental models.
作用機序
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves the inhibition of various molecular targets involved in cancer progression and inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
生化学的および生理学的効果
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biochemical and physiological effects in experimental models. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in cellular defense against oxidative stress.
実験室実験の利点と制限
The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its high purity, stability, and well-characterized biological activity. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multi-step synthesis process has been well-characterized, and its biological activity has been extensively studied in various experimental models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide exhibits various biochemical and physiological effects and has been found to inhibit the activity of molecular targets involved in cancer progression and inflammation. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in disease therapy and to optimize its pharmacological properties for clinical use.
合成法
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide to form 2-chloro-5-nitrobenzothioamide. This compound is then treated with 2-chloroaniline in the presence of a catalyst to produce N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. The purity of the synthesized compound is confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases and vascular endothelial growth factor.
特性
CAS番号 |
5841-57-6 |
|---|---|
製品名 |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
分子式 |
C20H12Cl2N2OS |
分子量 |
399.3 g/mol |
IUPAC名 |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25) |
InChIキー |
ZZYVCCCDKUBASY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



